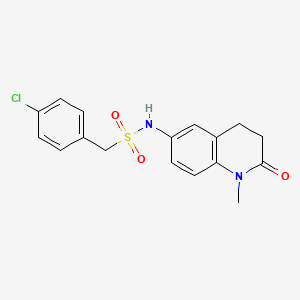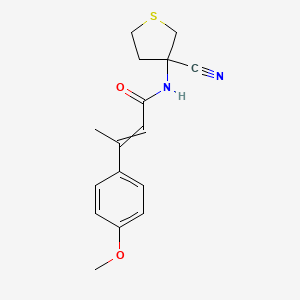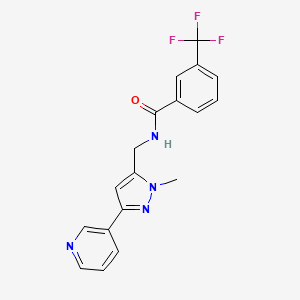
N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, commonly known as CCT137690, is a small molecule inhibitor that has shown promising results in cancer research. CCT137690 is a kinase inhibitor that targets the cell cycle checkpoint kinase 1 (Chk1), which is essential for DNA damage response and cell cycle regulation.
作用机制
CCT137690 targets N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, a kinase that plays a crucial role in the DNA damage response pathway. This compound is activated in response to DNA damage and regulates the cell cycle by inhibiting the activity of cyclin-dependent kinases (CDKs). By inhibiting this compound, CCT137690 prevents the repair of DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCT137690 has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. It also induces apoptosis and sensitizes cancer cells to radiation and other chemotherapeutic agents. In addition, CCT137690 has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
CCT137690 has several advantages for lab experiments, including its high potency and selectivity for N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, CCT137690 has some limitations, including its low solubility and poor bioavailability. It also has off-target effects on other kinases, which can complicate data interpretation.
未来方向
There are several future directions for research on CCT137690. One area of interest is the development of more potent and selective N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine inhibitors. Another area is the identification of biomarkers that can predict the response to CCT137690 in cancer patients. Additionally, there is a need for further studies to understand the mechanism of action of CCT137690 and its potential for combination therapy with other anticancer agents.
In conclusion, CCT137690 is a promising anticancer agent that targets this compound, a kinase that plays a crucial role in the DNA damage response pathway. It has shown potential for combination therapy with other chemotherapeutic agents and has been found to inhibit the growth of various cancer cell lines. Further research is needed to fully understand the mechanism of action and potential clinical applications of CCT137690.
合成方法
The synthesis of CCT137690 involves a series of chemical reactions, starting with the reaction of 3-chloroaniline and 4-chloroaniline with 2-chloro-4,6-dimethoxypyrimidine. The resulting intermediate is then reacted with morpholine to form CCT137690. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
CCT137690 has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, particularly in combination with other chemotherapeutic agents. CCT137690 has been found to sensitize cancer cells to radiation and enhance the efficacy of DNA-damaging agents. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells.
属性
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-17-24-18(23-16-3-1-2-14(21)12-16)26-19(25-17)27-8-10-28-11-9-27/h1-7,12H,8-11H2,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXWZKZYRFGQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2621489.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2621493.png)

![5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B2621495.png)
![5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621498.png)
![methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2621499.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2621500.png)
![2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide](/img/structure/B2621502.png)
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/no-structure.png)